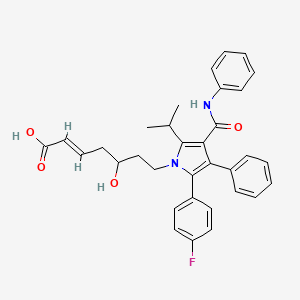
(2E)-2,3-Dehydroxy Atorvastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2,3-Dehydroxy Atorvastatin is a derivative of atorvastatin, a well-known statin medication used to lower lipid levels and reduce the risk of cardiovascular diseases. Atorvastatin works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis . The modification in this compound involves the removal of hydroxyl groups at positions 2 and 3, which may alter its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2,3-Dehydroxy Atorvastatin can be achieved through various synthetic routes. One common method involves the use of high-speed vibration milling conditions, which is an environmentally friendly alternative to traditional solution-based reactions . The reaction typically involves the use of sodium iodide in anhydrous acetone, followed by hydrolytic deprotection and lactonization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of mechanochemical techniques, such as high-speed vibration milling, can be advantageous due to their efficiency and reduced environmental impact . Additionally, process validation and quality assurance are critical to ensure the uniform distribution and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2E)-2,3-Dehydroxy Atorvastatin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include sodium iodide, acetone, and various catalysts such as ytterbium triflate and silver nitrate . The reaction conditions often involve room temperature or slightly elevated temperatures, depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .
Scientific Research Applications
(2E)-2,3-Dehydroxy Atorvastatin has several scientific research applications, including:
Chemistry: The compound can be used as a model molecule to study various chemical reactions and mechanisms.
Biology: It can be used to investigate the biological effects of statin derivatives on cellular processes.
Medicine: Research on this compound can provide insights into the development of new lipid-lowering agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (2E)-2,3-Dehydroxy Atorvastatin is similar to that of atorvastatin. It acts as a competitive inhibitor of the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower lipid levels in the blood .
Comparison with Similar Compounds
Similar Compounds
Rosuvastatin: Another statin medication with a similar mechanism of action but different chemical structure.
Simvastatin: A statin with a different side chain structure, leading to variations in its pharmacokinetic properties.
Lovastatin: One of the earliest statins, with a distinct lactone ring structure.
Uniqueness
(2E)-2,3-Dehydroxy Atorvastatin is unique due to the removal of hydroxyl groups at positions 2 and 3, which may result in different chemical and biological properties compared to other statins. This modification can potentially lead to variations in its efficacy, safety, and pharmacokinetic profile .
Properties
Molecular Formula |
C33H33FN2O4 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(E)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid |
InChI |
InChI=1S/C33H33FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39)/b15-9+ |
InChI Key |
MBPXXTUUUBBIRF-OQLLNIDSSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CCC(C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


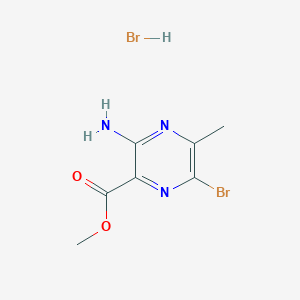
![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B12313771.png)
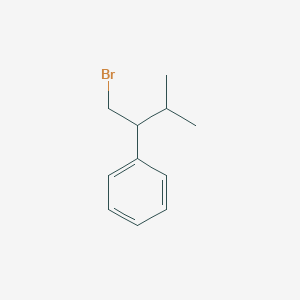

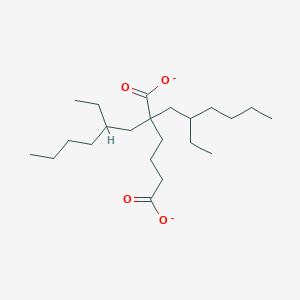
![5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12313801.png)

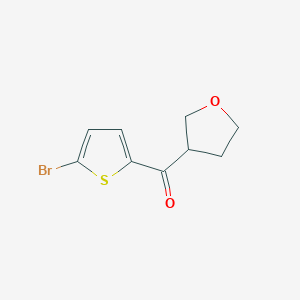
![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)
![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)
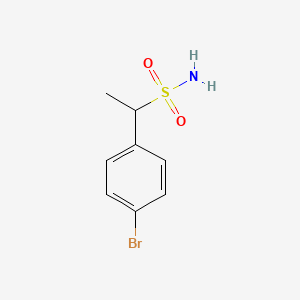
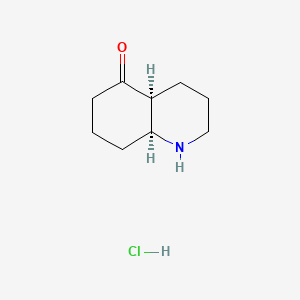
![Ethyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12313846.png)
![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)
